molecular formula C8H9F3N2 B1321740 (2-(Trifluoromethyl)benzyl)hydrazine CAS No. 627076-27-1

(2-(Trifluoromethyl)benzyl)hydrazine

Cat. No.: B1321740
CAS No.: 627076-27-1
M. Wt: 190.17 g/mol
InChI Key: DMMFSCDINNZFAG-UHFFFAOYSA-N
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Description

(2-(Trifluoromethyl)benzyl)hydrazine is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Trifluoromethyl)benzyl)hydrazine typically involves the reaction of (2-(Trifluoromethyl)benzyl)chloride with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

(2-(Trifluoromethyl)benzyl)chloride+Hydrazine hydrateThis compound+Hydrochloric acid\text{(2-(Trifluoromethyl)benzyl)chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Hydrochloric acid} (2-(Trifluoromethyl)benzyl)chloride+Hydrazine hydrate→this compound+Hydrochloric acid

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (2-(Trifluoromethyl)benzyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazine moiety to amines or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines.

Scientific Research Applications

Synthesis of (2-(Trifluoromethyl)benzyl)hydrazine

The synthesis of this compound typically involves the reaction of trifluoromethylbenzaldehyde with hydrazine hydrate. A notable method includes the use of n-BuLi and 2,2,6,6-tetramethylpiperidine as catalysts in a controlled environment to yield the desired hydrazine compound .

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides have been synthesized and tested against various mycobacterial strains, including Mycobacterium tuberculosis and Mycobacterium kansasii. These compounds showed moderate inhibition with minimum inhibitory concentrations (MICs) ranging from 62.5 µM to over 1000 µM, indicating their potential as antimicrobial agents .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Studies reveal that certain derivatives demonstrate IC50 values lower than those of clinically used drugs like rivastigmine, suggesting their potential utility in treating neurodegenerative disorders such as Alzheimer's disease. The most effective inhibitors were identified among those with longer alkyl chains .

Anticonvulsant Activity

Some derivatives of this compound have shown anticonvulsant properties, making them candidates for further development in epilepsy treatment. Their mechanism appears to involve modulation of neurotransmitter systems, although detailed pathways remain to be elucidated .

Cytotoxicity and Anti-inflammatory Effects

The compound's derivatives have been assessed for cytotoxicity against various cancer cell lines. While some exhibited mild cytostatic effects, others demonstrated significant anti-inflammatory properties, indicating a dual role in both cancer therapy and inflammatory disease management .

Case Studies

  • Antimycobacterial Activity : A study involving N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides showed that specific derivatives could inhibit Mycobacterium tuberculosis effectively. The N-hexyl derivative was particularly notable for its low MIC values compared to traditional treatments .
  • Enzyme Inhibition : Another investigation focused on the enzyme inhibition capabilities of these hydrazine derivatives revealed that compounds with longer alkyl chains had enhanced AChE inhibition compared to shorter ones, suggesting a structure-activity relationship that could guide future drug design .

Mechanism of Action

The mechanism of action of (2-(Trifluoromethyl)benzyl)hydrazine involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. Specific pathways and targets are still under investigation, but the compound’s ability to modulate enzyme activity and disrupt cellular processes is of particular interest.

Comparison with Similar Compounds

  • (2-(Trifluoromethyl)phenyl)hydrazine
  • (2-(Trifluoromethyl)benzyl)amine
  • (2-(Trifluoromethyl)benzyl)alcohol

Comparison: (2-(Trifluoromethyl)benzyl)hydrazine is unique due to the presence of both the trifluoromethyl group and the hydrazine moiety This combination imparts distinct chemical reactivity and biological activity compared to similar compounds For instance, (2-(Trifluoromethyl)phenyl)hydrazine lacks the benzyl group, which affects its reactivity and applications

Biological Activity

(2-(Trifluoromethyl)benzyl)hydrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

The compound this compound features a trifluoromethyl group, which enhances lipophilicity and biological activity, making it suitable for various pharmacological applications. The presence of this group allows for better membrane penetration and interaction with biological targets, which is critical for its therapeutic efficacy.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases like Alzheimer's. The inhibition is believed to occur through non-covalent interactions at the active sites of these enzymes .
  • Reactive Intermediates : The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. This includes modulation of enzyme activity and disruption of cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 40 to 50 µg/mL against strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. These values suggest comparable efficacy to standard antibiotics like ceftriaxone .
PathogenMIC (µg/mL)Inhibition Zone Diameter (mm)
E. faecalis4029
P. aeruginosa5024
S. typhi4530
K. pneumoniae5019

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Cell Viability : In studies involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant decrease in cell viability, indicating its potential as an anticancer agent .
  • Apoptosis Induction : The compound appears to induce apoptosis in cancer cells, as evidenced by alterations in cell cycle phases and increased lactate dehydrogenase (LDH) levels in treated cells compared to controls .

Case Studies

  • Neuroprotective Effects : A study demonstrated that derivatives of hydrazines, including this compound, showed promising results in inhibiting AChE activity, suggesting potential use in treating neurodegenerative conditions .
  • Antituberculosis Activity : Although less potent than first-line drugs, preliminary findings indicate that certain derivatives exhibit activity against Mycobacterium tuberculosis strains, warranting further exploration into their structural modifications for enhanced efficacy .

Properties

IUPAC Name

[2-(trifluoromethyl)phenyl]methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)7-4-2-1-3-6(7)5-13-12/h1-4,13H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMFSCDINNZFAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60606209
Record name {[2-(Trifluoromethyl)phenyl]methyl}hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60606209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627076-27-1
Record name {[2-(Trifluoromethyl)phenyl]methyl}hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60606209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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